molecular formula C14H16O3 B12107002 methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate CAS No. 1221723-90-5

methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate

Cat. No.: B12107002
CAS No.: 1221723-90-5
M. Wt: 232.27 g/mol
InChI Key: KCMDAEYTZVMEEX-UHFFFAOYSA-N
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Description

Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate is an organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a base-catalyzed cyclization reaction of 2-hydroxyacetophenone derivatives with isopropyl bromide in the presence of a suitable base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromenes.

Scientific Research Applications

Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-yl carbonate
  • 2-methyl-5-(propan-2-yl)phenol

Uniqueness

Methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate is unique due to its specific chromene structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1221723-90-5

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

methyl 5-propan-2-yl-2H-chromene-8-carboxylate

InChI

InChI=1S/C14H16O3/c1-9(2)10-6-7-12(14(15)16-3)13-11(10)5-4-8-17-13/h4-7,9H,8H2,1-3H3

InChI Key

KCMDAEYTZVMEEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=CCOC2=C(C=C1)C(=O)OC

Origin of Product

United States

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